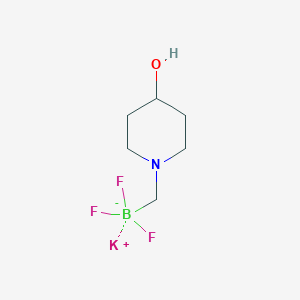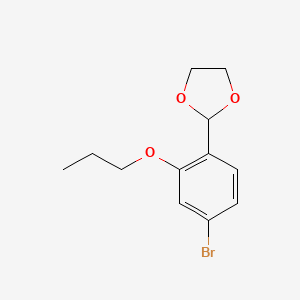
4-tert-Butoxybenzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butoxybenzoic acid ethyl ester is an organic compound with the molecular formula C13H18O3. It is an ester derivative of benzoic acid, featuring a tert-butoxy group attached to the benzene ring and an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-tert-Butoxybenzoic acid ethyl ester can be synthesized through the esterification of 4-tert-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion. The general reaction is as follows:
4-tert-Butoxybenzoic acid+EthanolAcid Catalyst4-tert-Butoxybenzoic acid ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butoxybenzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-tert-butoxybenzoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products
Hydrolysis: 4-tert-Butoxybenzoic acid and ethanol.
Reduction: 4-tert-Butoxybenzyl alcohol.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
4-tert-Butoxybenzoic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butoxybenzoic acid ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The tert-butoxy group can also participate in various substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: An ester of benzoic acid with similar reactivity but lacks the tert-butoxy group.
Methyl 4-tert-butoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-tert-Butylbenzoic acid: The parent acid without the ester functional group.
Uniqueness
4-tert-Butoxybenzoic acid ethyl ester is unique due to the presence of both the tert-butoxy group and the ethyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 4-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)10-6-8-11(9-7-10)16-13(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
LISRDSRBVQVHHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


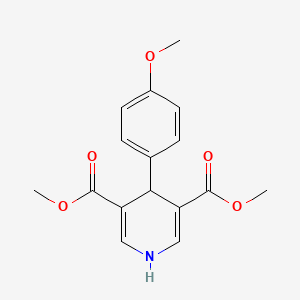
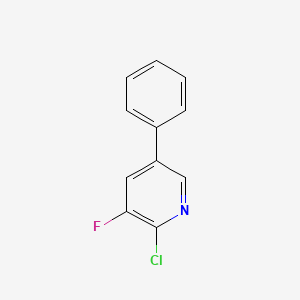
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)

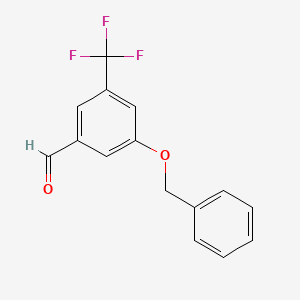
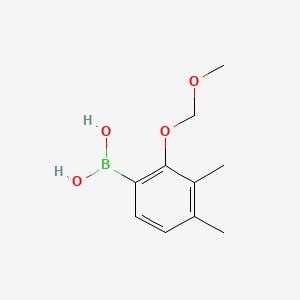
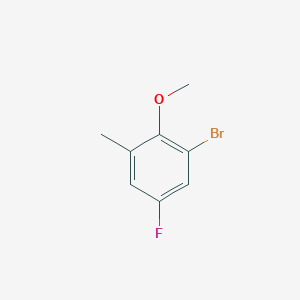

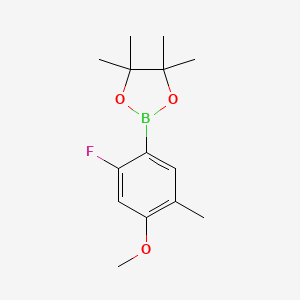
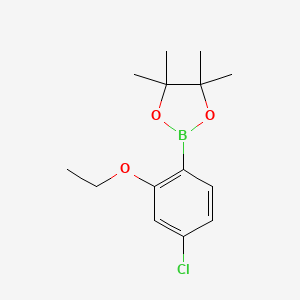
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
